3-Amino-5-tert-butylisoxazole

Overview

Description

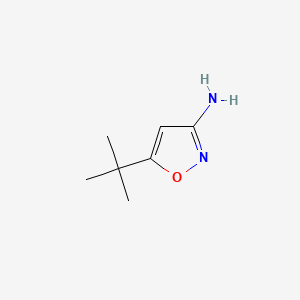

3-Amino-5-tert-butylisoxazole is an organic compound with the molecular formula C7H12N2O. It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its tert-butyl group at the 5-position and an amino group at the 3-position, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-tert-butylisoxazole typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine. The reaction is carried out in the presence of sodium hydroxide and hydroxylamine hydrochloride in water at room temperature. The reaction mixture is stirred for about 30 minutes, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the starting materials and maintaining the reaction conditions. The product is then purified through standard techniques such as recrystallization or distillation to obtain high purity this compound .

Chemical Reactions Analysis

Multicomponent Reactions (MCRs) in Drug Discovery

3-Amino-5-tert-butylisoxazole serves as a key building block in Ugi-type multicomponent reactions to synthesize kinase inhibitors. For example:

-

RET Kinase Inhibitor Synthesis :

Reacting this compound with bromo-4-chloropyrido[3,2-d]pyrimidine in N,N-dimethylacetamide at 120°C yields a potent RET kinase inhibitor (IC₅₀ = 0.21 µM). The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amino group attacks the electron-deficient pyrimidine ring .

Key Insight : Computational modeling indicates that the tert-butyl group enhances lipophilic interactions in the kinase’s hydrophobic pocket, improving binding affinity .

Nucleophilic Substitution Reactions

The amino group participates in substitutions with electrophilic partners under mild conditions:

-

Cross-Coupling with Acid Chlorides :

Reacts with acid chlorides in ethanol under reflux to form N-acyl derivatives. For instance, coupling with benzoyl chloride produces 3-benzamido-5-tert-butylisoxazole . -

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated products.

Cycloaddition Reactions

The isoxazole ring can engage in [3+2] cycloadditions, though steric hindrance from the tert-butyl group limits reactivity compared to less-substituted isoxazoles .

pH-Dependent Stability

The compound’s stability is sensitive to pH:

-

Acidic Conditions (pH < 5) : Partial hydrolysis to isoxazolone derivatives occurs .

-

Basic Conditions (pH > 8) : Risk of ring-opening reactions or isomerization to 5-amino-3-tert-butylisoxazole .

| pH Range | Reactivity/Stability |

|---|---|

| 6.0–7.0 | Optimal stability; minimal isomerization or degradation |

| <5.0 | Hydrolysis to isoxazolone derivatives |

| >8.0 | Isomerization to 5-amino-3-tert-butylisoxazole |

Synthetic Limitations

Scientific Research Applications

Agricultural Applications

Herbicide Development

3-Amino-5-tert-butylisoxazole serves as an important intermediate in the synthesis of isoxazole derivatives, which are utilized as herbicides. The compound's structure allows for the modification necessary to enhance herbicidal activity against a range of weeds. The synthesis process typically involves reacting pivalyl acetonitrile with hydroxylamine under controlled conditions to optimize yield, making it a valuable precursor for developing selective herbicides with broad-spectrum activity .

Research Findings

Recent studies have highlighted the effectiveness of isoxazole derivatives in controlling resistant weed species, demonstrating the potential of this compound in formulating new herbicides that can meet the evolving challenges in agriculture .

Medicinal Chemistry

Pharmacological Studies

this compound has been investigated for its pharmacological properties, particularly its role as a potential therapeutic agent. Research indicates that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and analgesic effects. For instance, some derivatives have shown promise as capsaicin receptor agonists, with effective concentrations (EC50) below 1 micromolar .

Case Studies

A notable study involved synthesizing various derivatives of this compound and evaluating their activity against specific biological targets. The results indicated that modifications to the isoxazole ring could enhance efficacy while reducing side effects, paving the way for new drug candidates .

Mechanism of Action

The mechanism of action of 3-Amino-5-tert-butylisoxazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

3-Aminoisoxazole: Lacks the tert-butyl group, making it less sterically hindered.

2-Amino-4-methylthiazole: Contains a sulfur atom in the ring, offering different chemical properties.

3-Amino-5-bromobenzotrifluoride: Has a bromine atom and trifluoromethyl group, providing unique reactivity.

Uniqueness: 3-Amino-5-tert-butylisoxazole is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

Biological Activity

3-Amino-5-tert-butylisoxazole (CAS Number: 55809-36-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by its unique isoxazole ring structure, which includes an amino group and a tert-butyl substituent. Its molecular formula is and it has a molecular weight of 140.18 g/mol. The presence of the tert-butyl group provides steric hindrance, influencing its reactivity and interactions with biological targets .

The biological activity of this compound is primarily attributed to its role as a reactant in various biochemical reactions. It has been utilized in the amination of aryl bromides , which is a significant reaction in organic synthesis . The compound's interaction with specific enzymes and proteins suggests that it may act as either an enzyme inhibitor or activator , depending on its structural modifications .

Key Mechanisms:

- Enzyme Interaction : The compound can bind to various biomolecules, influencing their activity and potentially altering metabolic pathways.

- Cell Signaling : It has been observed to affect cell signaling pathways and gene expression, indicating a broader impact on cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has shown effectiveness against certain Gram-positive bacteria, such as Bacillus subtilis, while also displaying antifungal properties against pathogens like Candida albicans .

Anticancer Potential

In studies exploring anticancer properties, derivatives of isoxazoles have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity makes them promising candidates for further development as anticancer agents .

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of several isoxazole derivatives, including this compound. The minimal inhibitory concentrations (MIC) were determined for various bacterial strains, with results indicating that certain modifications to the compound's structure could enhance its antibacterial properties.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 25 | Moderate against Bacillus subtilis |

| Benzoxazole derivative | 15 | High against E. coli |

The data suggest that structural variations significantly impact biological activity .

Study on Anticancer Activity

Another investigation focused on the cytotoxic effects of isoxazole derivatives on cancer cell lines. The study found that this compound exhibited selective toxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 10 | High |

| A549 | 15 | Moderate |

| Normal Fibroblasts | >50 | Low |

These findings highlight the potential for developing this compound into a therapeutic agent with reduced side effects compared to conventional chemotherapy .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, its bioavailability is expected to depend on the conditions under which it is utilized in reactions. Factors such as pH, temperature, and the presence of other reactants can influence its stability and efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-tert-butylisoxazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via amidine formation and cyclization of cyanopinacolone with hydroxylamine sulfate. Key parameters include temperature control (60–80°C) and pH adjustment to stabilize intermediates. Monitoring via TLC or HPLC ensures reaction progression. Yield optimization can involve solvent selection (e.g., ethanol/water mixtures) and stoichiometric ratios of reagents (1:1.2 molar ratio of cyanopinacolone to hydroxylamine sulfate) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C spectra with reference data (e.g., tert-butyl group resonance at δ 1.3 ppm for H; isoxazole ring carbons at 95–110 ppm for C).

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 141.19 for CHNO).

- Elemental Analysis : Confirm calculated vs. experimental C, H, N percentages (e.g., C 60.00%, H 8.63%, N 19.98%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (first-aid: move to fresh air if exposed ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How does the tert-butyl group in this compound influence its reactivity in heterocyclic substitution reactions?

- Methodological Answer : The tert-butyl group sterically hinders electrophilic substitution at the 5-position but enhances stability of the isoxazole ring. Reactivity studies in DMSO at 80°C show preferential substitution at the 3-amino group (e.g., with acyl chlorides). Kinetic analysis via UV-Vis spectroscopy can track reaction rates under varying conditions (pH, solvent polarity) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays).

- Structural Confirmation : Re-synthesize disputed derivatives and verify purity (>95% via HPLC).

- Meta-Analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines used in prior studies to identify confounding variables .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to model binding poses with proteins (e.g., cytochrome P450). Validate with SPR (surface plasmon resonance) for binding affinity (K values).

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes upon compound addition to infer binding .

Q. What methodologies optimize the compound’s solubility for in vivo pharmacological studies?

- Methodological Answer :

Properties

IUPAC Name |

5-tert-butyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXGVZJHUKEJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073559 | |

| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55809-36-4 | |

| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055809364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-tert-butylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.